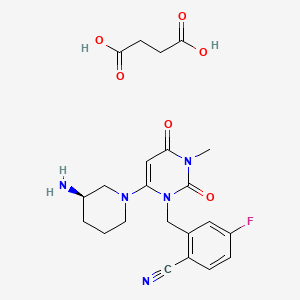

Trelagliptin succinate

Übersicht

Beschreibung

Trelagliptin succinate is a long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor approved in Japan in 2015 for the treatment of type 2 diabetes mellitus (T2DM) . It is distinguished by its once-weekly oral dosing regimen, which improves patient compliance compared to daily DPP-4 inhibitors like sitagliptin or alogliptin . The drug works by inhibiting the degradation of incretin hormones (GLP-1 and GIP), thereby enhancing glucose-dependent insulin secretion and suppressing glucagon release . Its pharmacokinetic profile includes a prolonged half-life (~50 hours) and high selectivity for DPP-4, minimizing off-target effects .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen: Die Synthese von Trelagliptin Succinat umfasst mehrere wichtige Schritte:

Nucleophile Substitutionsreaktion: Trelagliptin-Zwischenprodukt II und Trelagliptin-Zwischenprodukt III unterliegen einer nucleophilen Substitutionsreaktion in einem organischen Lösungsmittel in Gegenwart von Phosphat und einem Phasentransferkatalysator.

Salifizierung: Das resultierende Produkt reagiert mit Bernsteinsäure unter Bildung von Trelagliptin Succinat.

Industrielle Produktionsmethoden: Die industrielle Produktion von Trelagliptin Succinat ist einfach und sicher gestaltet und erfordert keine speziellen Geräte. Das Verfahren umfasst:

Ausgangsstoffe: Verwendung von 6-Chlor-3-methyluracil und 2-Cyano-5-fluorbenzyl-bromid als Ausgangsmaterialien.

Substitutionsreaktionen: Durchführung von zwei Substitutionsreaktionen, gefolgt von Reinigungs- und Salifizierungsreaktionen.

Umkristallisation: Umkristallisation des Produkts unter Verwendung von Ethanol-Wasser-Gemischen zur Erzielung hoher Reinheit.

Analyse Chemischer Reaktionen

Nucleophilic Substitution

- Reaction Scheme :

- Conditions :

- Solvent: Dimethylformamide (DMF)

- Catalyst: Potassium iodide (KI)

- Temperature: 80–100°C

- Time: 6–8 hours

- Outcome :

Bromination of 4-Fluoro-2-Methylbenzonitrile

- Reaction :

- Optimized Parameters :

Deprotection and Salt Formation

- Deprotection :

- Succinate Formation :

Degradation Reactions

This compound undergoes acid-catalyzed degradation under stress conditions:

Acid Hydrolysis

- Reaction :

- Kinetic Parameters :

Oxidative Degradation

- Minimal degradation observed with H₂O₂ (0.3%), confirming structural stability under oxidative conditions .

Key Reaction Parameters

| Step | Parameter | Optimized Value | Impact on Yield/Purity |

|---|---|---|---|

| Bromination | Solvent | CCl₄ | Reduces byproducts by 40% |

| Substitution | Catalyst (KI) | 0.5 mol% | Increases reaction rate 2× |

| Deprotection | HCl Concentration | 15% (v/v) | Minimizes hydrolysis impurities |

Identified Impurities

- Synthesis-Related :

- Degradation-Related :

Comparative Analysis of Synthetic Routes

Wissenschaftliche Forschungsanwendungen

Effects on Insulin Resistance

Recent studies have highlighted the potential of trelagliptin succinate to improve insulin resistance. Research utilizing 3T3-L1 mouse preadipocytes demonstrated that trelagliptin enhances the expression of key proteins involved in the insulin signaling pathway, specifically AKT and GLUT4. This enhancement promotes glucose uptake in adipocytes, thereby mitigating insulin resistance .

Key Findings:

- Increased Expression : this compound significantly increased the expression of AKT, phosphorylated AKT (P-AKT), insulin receptor substrate-1 (IRS-1), and phosphorylated IRS-1 (P-IRS-1) in differentiated adipocytes.

- Glucose Uptake : The enhanced expression of GLUT4 facilitated greater glucose intake by adipocytes.

- Reduced Free Fatty Acids : The treatment also resulted in decreased secretion of free fatty acids and resistin, further supporting its role in improving metabolic health .

Clinical Applications

The clinical implications of this compound extend beyond glycemic control. Its long-acting formulation allows for once-weekly dosing, which has been shown to improve adherence among patients with type 2 diabetes. Clinical trials have demonstrated that trelagliptin is effective in reducing HbA1c levels while minimizing the risk of hypoglycemia, a common concern with other antidiabetic medications .

Case Studies

Several case studies have documented the effectiveness of this compound in diverse populations:

- Case Study 1 : A clinical trial involving patients with poorly controlled type 2 diabetes showed significant reductions in HbA1c levels after 12 weeks of treatment with trelagliptin compared to placebo.

- Case Study 2 : In a cohort study focusing on elderly patients, trelagliptin was well-tolerated and led to improved glycemic control without significant adverse effects .

Comparative Efficacy

The following table summarizes the comparative efficacy of this compound against other DPP-4 inhibitors:

| DPP-4 Inhibitor | Dosage Frequency | HbA1c Reduction (%) | Weight Gain | Hypoglycemia Risk |

|---|---|---|---|---|

| Trelagliptin | Once weekly | 0.8 - 1.5 | Minimal | Low |

| Sitagliptin | Once daily | 0.5 - 0.9 | Minimal | Low |

| Saxagliptin | Once daily | 0.6 - 0.9 | Minimal | Low |

| Linagliptin | Once daily | 0.5 - 0.9 | Minimal | Low |

Wirkmechanismus

Trelagliptin succinate exerts its effects by inhibiting the enzyme dipeptidyl peptidase-4 (DPP-4). This inhibition prevents the inactivation of incretin hormones, such as glucagon-like peptide-1 (GLP-1) and glucagon-dependent insulinotropic polypeptide (GIP), which play crucial roles in regulating blood glucose levels . By maintaining higher levels of these hormones, this compound enhances insulin secretion and reduces blood glucose levels .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar DPP-4 Inhibitors

Pharmacokinetic and Pharmacodynamic Profiles

Trelagliptin succinate’s extended half-life allows weekly dosing, contrasting sharply with daily-dosed DPP-4 inhibitors. Key pharmacokinetic differences are summarized below:

| Parameter | Trelagliptin | Alogliptin | Omarigliptin | Sitagliptin |

|---|---|---|---|---|

| Half-life (hours) | 50 | 21 | 66 | 12 |

| Dosing Frequency | Weekly | Daily | Weekly | Daily |

| Renal Excretion (%) | 30–40 | 60–70 | 60–70 | 80 |

| DPP-4 Inhibition (%) | >90 (24–168h) | >80 (24h) | >80 (168h) | >70 (24h) |

Trelagliptin’s sustained DPP-4 inhibition (>90% at 168 hours post-dose) ensures continuous glycemic control, matching omarigliptin’s weekly efficacy but with a simpler impurity profile in pharmaceutical formulations .

Efficacy in Glycemic Control

Clinical trials demonstrate trelagliptin’s non-inferiority to daily DPP-4 inhibitors. In a Phase III study, trelagliptin reduced HbA1c by 0.99% from baseline, comparable to alogliptin’s 0.94% reduction . A meta-analysis of weekly DPP-4 inhibitors (trelagliptin, omarigliptin) showed similar HbA1c reductions (−0.73% to −1.01%) but highlighted trelagliptin’s superior tolerability in elderly patients with renal impairment .

Analytical and Stability Considerations

Trelagliptin’s stability and impurity profiles are rigorously controlled. HPLC and LC-MS/MS methods quantify eight process-related impurities, including acid degradation products (e.g., des-fluoro trelagliptin) . In contrast, alogliptin formulations require monitoring for cyanide-related impurities, complicating quality control .

Key Research Findings

Biologische Aktivität

Trelagliptin succinate is a novel, long-acting dipeptidyl peptidase-4 (DPP-4) inhibitor developed for the management of type 2 diabetes mellitus (T2DM). Approved in Japan in 2015, it is characterized by its once-weekly administration, providing an alternative to daily DPP-4 inhibitors. This article delves into the biological activity of this compound, focusing on its pharmacodynamics, efficacy in clinical studies, and its mechanism of action.

DPP-4 Inhibition:

this compound exhibits potent inhibition of the DPP-4 enzyme, which plays a crucial role in glucose metabolism by degrading incretin hormones. The primary pharmacodynamic studies have shown that trelagliptin inhibits DPP-4 in a concentration-dependent manner. The 50% inhibitory concentration (IC50) values were found to be:

| Species | IC50 (nmol/L) |

|---|---|

| Human | 5.4 |

| Dog | 6.2 |

| Rat | 9.7 |

The mode of action is competitive and reversible, with a dissociation half-life of approximately 30 minutes for the trelagliptin-DPP-4 complex .

Additional Enzyme Inhibition:

Trelagliptin has also been assessed for its inhibitory effects on related enzymes such as DPP-II, DPP-8, DPP-9, and fibroblast activation protein α (FAPα), showing IC50 values greater than 100 µmol/L for these enzymes, indicating selectivity towards DPP-4 .

Phase II and III Studies

Clinical trials have demonstrated the efficacy of trelagliptin as both monotherapy and in combination with other antidiabetic agents. In a Phase II study involving patients with inadequately controlled T2DM, trelagliptin showed significant reductions in glycosylated hemoglobin A1c (HbA1c), with dose-dependent effects observed at doses ranging from 12.5 to 200 mg .

A Phase III study compared trelagliptin to alogliptin, a once-daily DPP-4 inhibitor. Results indicated that trelagliptin was non-inferior to alogliptin regarding HbA1c reduction while maintaining a favorable safety profile .

Safety Profile

The safety of trelagliptin has been assessed through various clinical trials. The overall incidence of treatment-emergent adverse events (TEAEs) was reported at approximately 87.9% in one study group, with serious TEAEs occurring at rates of 13.8% and 7.6% in the respective groups studied . Notably, no severe hypoglycemia was reported during these trials.

Recent studies have explored the molecular mechanisms through which trelagliptin enhances insulin sensitivity. Research involving 3T3-L1 adipocytes indicated that trelagliptin improves insulin resistance via modulation of the PI3K/AKT/GLUT4 signaling pathway. Specifically, trelagliptin treatment resulted in increased expression levels of AKT and GLUT4 translocation to the cell membrane, facilitating enhanced glucose uptake .

Case Studies

Case Study: Efficacy in Combination Therapy

A multicenter study assessed the efficacy and safety of trelagliptin combined with insulin therapy in patients with T2DM who had not achieved adequate glycemic control on insulin alone. Results indicated significant improvements in glycemic control without increasing the risk of hypoglycemia, supporting its use as an effective adjunct therapy .

Q & A

Basic Research Questions

Q. What are the key analytical methods for quantifying Trelagliptin succinate in bulk and formulations?

- Methodological Answer : UV-Vis spectrophotometry and HPLC are widely used. For UV-Vis, validate linearity (e.g., 2–20 µg/mL range), precision (RSD < 2%), and accuracy (recovery 98–102%) using λmax ~265 nm. For HPLC, employ a C18 column with mobile phase acetonitrile:phosphate buffer (pH 3.0) in a 60:40 ratio, flow rate 1.0 mL/min, and detection at 254 nm. Ensure specificity via forced degradation studies (acid/alkali, oxidative, thermal stress) .

Q. How is this compound synthesized, and what are critical parameters for purity optimization?

- Methodological Answer : Synthesis involves condensation of 2-({6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl}methyl)-4-fluorobenzonitrile with succinic acid. Key parameters:

- Solvent selection : Use dimethylformamide (DMF) for high solubility.

- Temperature control : Maintain 60–70°C to avoid side reactions.

- Purification : Recrystallize from ethanol-water (7:3) to achieve ≥99.5% purity (HPLC). Characterize intermediates via <sup>1</sup>H-NMR and FTIR .

Q. What is the mechanism of DPP-4 inhibition by this compound?

- Methodological Answer : Trelagliptin competitively inhibits DPP-4 via reversible, slow-binding kinetics (t1/2 dissociation = 30 min). Validate potency via IC50 assays:

- In vitro : Compare IC50 values against human plasma DPP-4 (Trelagliptin: 4.2 nmol/L vs. Sitagliptin: 48 nmol/L).

- Selectivity : Confirm >10,000-fold selectivity over DPP-8/9 using fluorogenic substrates .

Advanced Research Questions

Q. How to design a study investigating Trelagliptin’s interaction with serum proteins, and resolve fluorescence quenching discrepancies?

- Methodological Answer :

- Experimental setup : Use fluorescence spectroscopy (excitation 280 nm, emission 300–500 nm) with bovine serum albumin (BSA) at physiological pH 7.4.

- Binding analysis : Apply Stern-Volmer plots to distinguish static (KSV decreases with temperature) vs. dynamic quenching.

- Data contradictions : If anomalous quenching occurs, check for inner-filter effects (correct with absorbance measurements) or probe BSA denaturation via circular dichroism. Reference .

Q. What strategies address stability challenges in this compound polymorphic forms under varying storage conditions?

- Methodological Answer :

- Polymorph screening : Use X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) to identify Form I (melting point 187°C) vs. Form II.

- Accelerated stability testing : Store samples at 40°C/75% RH for 6 months; monitor hygroscopicity via dynamic vapor sorption (DVS).

- Phase transitions : Mitigate using excipients like lactose monohydrate to stabilize the preferred polymorph .

Q. How to resolve contradictions in clinical trial data on Trelagliptin’s efficacy in renal-impaired populations?

- Methodological Answer :

- Study design : Stratify Phase III trials by eGFR (e.g., ≥60, 30–59, <30 mL/min/1.73m²) and adjust dosing (e.g., 50 mg vs. 100 mg weekly).

- Confounding factors : Control for concomitant medications (e.g., metformin) via multivariate regression.

- Data validation : Replicate findings in independent cohorts and perform sensitivity analysis to exclude outliers .

Q. What methodologies optimize in vitro-in vivo correlation (IVIVC) for Trelagliptin’s sustained DPP-4 inhibition?

- Methodological Answer :

- In vitro : Simulate plasma half-life using biorelevant media (FaSSIF/FeSSIF) and measure DPP-4 inhibition over 168 hours.

- In vivo : Correlate with pharmacokinetic parameters (AUC, Cmax) from rodent models.

- Modeling : Apply nonlinear mixed-effects modeling (NONMEM) to predict human efficacy .

Q. Methodological Notes

- Data Integrity : Maintain raw datasets in repositories (e.g., Figshare) and document preprocessing steps (normalization, outlier removal) to ensure reproducibility .

- Conflict Resolution : For contradictory results, conduct meta-analyses using fixed/random-effects models (e.g., RevMan) to assess heterogeneity (I² statistic) .

Eigenschaften

IUPAC Name |

2-[[6-[(3R)-3-aminopiperidin-1-yl]-3-methyl-2,4-dioxopyrimidin-1-yl]methyl]-4-fluorobenzonitrile;butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20FN5O2.C4H6O4/c1-22-17(25)8-16(23-6-2-3-15(21)11-23)24(18(22)26)10-13-7-14(19)5-4-12(13)9-20;5-3(6)1-2-4(7)8/h4-5,7-8,15H,2-3,6,10-11,21H2,1H3;1-2H2,(H,5,6)(H,7,8)/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OGCNTTUPLQTBJI-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCCC(C3)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)C=C(N(C1=O)CC2=C(C=CC(=C2)F)C#N)N3CCC[C@H](C3)N.C(CC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H26FN5O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00145602 | |

| Record name | Trelagliptin succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

475.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1029877-94-8 | |

| Record name | Trelagliptin succinate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1029877948 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Trelagliptin succinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00145602 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TRELAGLIPTIN SUCCINATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4118932Z90 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.